molecular formula C12H18FN3O B1371059 2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol CAS No. 1155522-94-3

2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol

Cat. No.: B1371059
CAS No.: 1155522-94-3
M. Wt: 239.29 g/mol
InChI Key: PZJLYZOAPXOEMC-UHFFFAOYSA-N
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Description

2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a piperazinyl group attached to an ethanol backbone. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and other scientific disciplines.

Scientific Research Applications

2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in biochemical assays to investigate its interactions with biological targets.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a probe for studying disease pathways.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of 2-amino-4-fluorophenyl, which can be achieved through various methods, including halogenation and amination reactions.

    Piperazine Ring Formation: The next step involves the formation of the piperazine ring, which can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the piperazine ring, followed by the addition of an ethanol group to complete the synthesis.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory conditions to industrial-scale production, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The amino and fluorophenyl groups can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target, but it often involves inhibition or activation of enzymatic activity or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol is unique due to its specific combination of functional groups, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable tool in various fields of research, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[4-(2-amino-4-fluorophenyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3O/c13-10-1-2-12(11(14)9-10)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJLYZOAPXOEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol
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2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol

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